molecular formula C22H22N4O3S B2488422 N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide CAS No. 919244-36-3

N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B2488422
CAS No.: 919244-36-3
M. Wt: 422.5
InChI Key: ZYIROXFFZLQORN-UHFFFAOYSA-N
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Description

N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound that can be synthesized through various methods, including the cyclocondensation of specific precursors, such as thiosemicarbazone and isatin extracted from Couroupita guianesis (Cannon Ball Tree) (Tripathi & Sonawane, 2013). These methods often involve refluxing in certain solvents, followed by acetylation processes.

Potential Applications in Anticancer Research

  • Research into the derivatives of this compound has shown that these compounds can exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents (Abu‐Hashem & Al-Hussain, 2022). The efficacy of these compounds can be further enhanced through specific structural modifications.

Antimicrobial and Antibacterial Properties

  • Some derivatives of this compound have been shown to possess antimicrobial properties, especially against certain Gram-positive and Gram-negative bacteria (Olomola, Bada, & Obafemi, 2009). This suggests their potential application in developing new antibacterial treatments.

Molecular Docking and Theoretical Studies

  • Theoretical studies, including molecular docking, have been conducted on various derivatives of this compound, to understand their interaction mechanisms and potential biological targets. These studies help in rationalizing the design of new compounds with enhanced biological activities (Moustafa et al., 2020).

Corrosion Inhibition Properties

  • Studies have also explored the use of thiadiazoline derivatives, closely related to this compound, in corrosion inhibition. These compounds have shown potential in protecting metals against corrosion, particularly in acidic environments, making them useful in industrial applications (Tiwari, Mitra, & Yadav, 2021).

Properties

IUPAC Name

N-[4-acetyl-7'-methyl-2'-oxo-1'-(2-phenylethyl)spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-8-7-11-18-19(14)25(13-12-17-9-5-4-6-10-17)20(29)22(18)26(16(3)28)24-21(30-22)23-15(2)27/h4-11H,12-13H2,1-3H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIROXFFZLQORN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3(C(=O)N2CCC4=CC=CC=C4)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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